molecular formula C8H16ClNO2 B1381047 3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride CAS No. 1807941-36-1

3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride

Cat. No. B1381047
M. Wt: 193.67 g/mol
InChI Key: YZNPALNSKNDIAP-UHFFFAOYSA-N
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Description

“3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride” is a chemical compound with the molecular formula C8H16ClNO2 . It has a molecular weight of 193.67 g/mol . The compound is typically stored at room temperature and is available in powder form .


Physical And Chemical Properties Analysis

The compound “3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride” is a powder at room temperature . More detailed physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Synthesis and Antitumor Activity

  • Antitumor Activity : A study by Isakhanyan et al. (2016) synthesized tertiary aminoalkanol hydrochlorides, including morpholin-4-yl compounds, and tested them for antitumor activity. These compounds showed promising biological properties for potential use in cancer treatment.

Crystal Structure and Properties

  • Molecular Structure : Dinçer et al. (2005) analyzed the crystal structure of oxime derivatives containing morpholin groups, including a cyclobutane ring. This study, detailed in Acta Crystallographica Section A, contributes to the understanding of the molecular properties of these compounds.

Antibacterial Activity

  • Antibacterial Properties : Research by Isakhanyan et al. (2014) focused on synthesizing and evaluating the antibacterial activity of tertiary aminoalkanols hydrochlorides, including morpholin-4-yl variants. These compounds showed potential as antibacterial agents.

Novel Synthesis Methods

  • Cyclobutane Derivatives Synthesis : Robinson et al. (1997) developed a novel synthesis route for cyclobutane derivatives, potentially including morpholin-4-yl compounds. This method, as described in Tetrahedron Letters, could be useful for synthesizing a variety of structurally related compounds.

Pharmacophore Development

  • PI3K Inhibition : A study by Hobbs et al. (2019) in "Journal of medicinal chemistry" identified morpholine derivatives as key pharmacophores in the inhibition of PI3K, a protein important in cancer and other diseases.

Drug Discovery Building Blocks

  • Drug Development : Feskov et al. (2019) created morpholine analogues to serve as building blocks in drug discovery. Their work, detailed in The Journal of organic chemistry, highlights the versatility of morpholine-based compounds in medicinal chemistry.

Intermediate for Biologically Active Compounds

  • Synthesis of Biologically Active Intermediates : The synthesis of morpholin-4-yl compounds as intermediates for other biologically active molecules is demonstrated in research by Wang et al. (2016). This study illustrates the utility of these compounds in broader pharmaceutical synthesis.

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

properties

IUPAC Name

3-morpholin-4-ylcyclobutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c10-8-5-7(6-8)9-1-3-11-4-2-9;/h7-8,10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNPALNSKNDIAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CC(C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride

CAS RN

1807941-36-1, 1795069-19-0
Record name 3-(morpholin-4-yl)cyclobutan-1-ol hydrochloride
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Record name (1r,3r)-3-(morpholin-4-yl)cyclobutan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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